2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine

Descripción general

Descripción

Chemical Structure and Properties

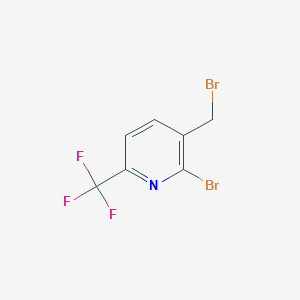

2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine (CAS 888738-20-3) is a halogenated pyridine derivative with a molecular formula of C₇H₄Br₂F₃N and a molecular weight of 318.93 g/mol . Its structure features a bromine atom at the 2-position, a bromomethyl (-CH₂Br) group at the 3-position, and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. The presence of electron-withdrawing groups (Br, CF₃) and a reactive bromomethyl substituent makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and agrochemical/pharmaceutical applications.

Actividad Biológica

2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine is a complex heterocyclic compound belonging to the pyridine family. Its unique structure, characterized by bromine and trifluoromethyl substituents, suggests significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₇H₄Br₂F₃N

- Molecular Weight : Approximately 289.91 g/mol

- Structure : The compound features a pyridine ring with bromine atoms at the 2 and 3 positions and a trifluoromethyl group at the 6 position.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. Pyridine derivatives are recognized for their antimicrobial , anti-inflammatory , and anticancer activities. The presence of halogen substituents typically enhances these biological activities due to increased lipophilicity and potential interactions with biological targets .

Table 1: Biological Activities of Pyridine Derivatives

| Compound Type | Biological Activity | References |

|---|---|---|

| Pyridine Derivatives | Antimicrobial | |

| Pyridine Derivatives | Anti-inflammatory | |

| Pyridine Derivatives | Anticancer |

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The bromine and trifluoromethyl groups enhance reactivity and stability, allowing the compound to participate in significant biochemical pathways. These interactions may lead to inhibition or activation of specific enzymes or receptors, contributing to its potential therapeutic effects .

Case Studies

- Antimicrobial Activity : A study investigating similar pyridine derivatives found that compounds with bromine substituents exhibited enhanced antimicrobial properties against various pathogens. This suggests that this compound may also possess similar activity .

- Cancer Research : Research on pyridine-based compounds has shown promising anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells. The structural characteristics of this compound may contribute to its efficacy in targeting cancer pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | Bromine at position 2, trifluoromethyl at position 5 | Antimicrobial, anticancer |

| 3-Bromomethyl-6-(trifluoromethyl)pyridine | Bromomethyl at position 3, trifluoromethyl at position 6 | Antimicrobial |

| 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine | Nitro group at position 3 | Potential anticancer properties |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : A three-step approach involving halogenation and trifluoromethylation is commonly employed. For example, bromination of 6-(trifluoromethyl)pyridine derivatives using PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can achieve selective substitution . Nickel-catalyzed reductive coupling (e.g., with methyl halides) may introduce the bromomethyl group, but stoichiometric ratios and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity . Monitor intermediates via TLC and optimize purification using column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can X-ray crystallography and spectroscopic techniques resolve structural ambiguities in this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Collect high-resolution data (≤1.0 Å) to resolve bromine/trifluoromethyl group positions. ORTEP-3 can visualize thermal ellipsoids and validate geometry .

- Spectroscopy : Compare experimental / NMR shifts with DFT-calculated values (Gaussian or ORCA). For bromine isotopes (/), analyze isotopic splitting patterns in high-resolution mass spectrometry (HRMS) .

Q. What purification strategies mitigate byproducts from competing halogenation pathways?

- Methodology : Employ gradient elution (e.g., 5–30% EtOAc in hexane) to separate di-brominated byproducts. Recrystallization in ethanol/water (1:3 v/v) at −20°C enhances purity, leveraging the compound’s low solubility in aqueous media . For persistent impurities, use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in nucleophilic substitution reactions at the bromomethyl site?

- Methodology : Perform Hammett analysis by introducing para-substituted arylthiols. Compare reaction rates (kinetic studies via NMR) to quantify electronic effects. Computational modeling (DFT, B3LYP/6-31G*) reveals transition-state geometries and charge distribution at the bromomethyl carbon . Steric maps (using PyMol) show hindrance from the trifluoromethyl group, favoring substitution at the less hindered position .

Q. What mechanistic insights explain contradictions in reported catalytic cross-coupling efficiencies?

- Case Study : Suzuki-Miyaura coupling yields vary (40–85%) across studies. Key factors:

- Ligand effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination but may hinder catalyst turnover .

- Solvent/base pairs : DME with Cs₂CO₃ outperforms THF/K₃PO₄ due to better solubility of Pd intermediates .

- Data reconciliation : Replicate reactions under inert atmosphere (Ar) and quantify Pd black formation via ICP-MS to correlate with yield discrepancies .

Q. How can computational tools predict and rationalize the compound’s reactivity in multi-step syntheses?

- Methodology :

- Reactivity prediction : Use cclib to parse output files from Gaussian calculations (e.g., HOMO/LUMO energies, Fukui indices) and identify electrophilic/nucleophilic sites .

- Transition-state modeling : Apply QM/MM (ONIOM) in GAMESS to simulate SN2 displacement at bromomethyl, accounting for solvation effects (PCM model) .

- Machine learning : Train models on existing halogenated pyridine datasets (e.g., reaction yields vs. descriptors like σₚ and Taft steric parameters) to optimize new reactions .

Q. Data Contradiction Analysis

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects on reactivity, stability, and applications:

Key Findings:

Substituent Position and Reactivity: Bromomethyl groups (-CH₂Br) at C3 (as in the target compound) confer higher reactivity for nucleophilic substitution compared to methyl (-CH₃) or amino (-NH₂) groups . Halogen positioning (e.g., Br at C2 vs. C3) alters regioselectivity in Suzuki-Miyaura couplings, as seen in positional isomers .

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF₃) group at C6 enhances electrophilicity, stabilizing intermediates in aromatic substitution reactions .

- Chlorine substituents (e.g., in 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine) increase oxidative stability but reduce versatility in metal-catalyzed reactions .

Applications: Bromomethyl-containing derivatives (e.g., the target compound) are pivotal in synthesizing agrochemicals like insecticides, where further functionalization is required . Amino-substituted analogs (e.g., 2-Bromo-6-(trifluoromethyl)pyridin-3-amine) are intermediates in pharmaceutical scaffolds due to hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

2-bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRJSSJZOATYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224414 | |

| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888738-20-3 | |

| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888738-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.